molecular formula C13H13N3O2 B5626981 methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate

methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate

Cat. No. B5626981
M. Wt: 243.26 g/mol
InChI Key: SRFOBODFXLRLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate is a compound that has garnered attention in various chemical research areas due to its unique structure and potential applications. The focus here is on its synthesis, molecular structure, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar pyrazolo and benzimidazole derivatives involves various chemical reactions, starting from specific precursors to obtain the desired compound. For example, efficient methods have been developed for synthesizing 2-[3(5)-aryl(methyl)pyrazol-4-yl]-1H-benzimidazoles through cyclocondensation of 2-acylmethyl-1H-benzimidazoles benzoylhydrazones with DMF dimethylacetal, indicating a similar approach could be used for the synthesis of methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate (Dzvinchuk & Lozinskii, 2006).

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate details about their hydrogen bonding and molecular interactions. For instance, hydrogen-bonded chains and sheets have been observed in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, respectively, showcasing the potential structural complexity of methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their molecular structure, as seen in the tautomerism observed in similar compounds, where proton migrations between pyrazole nitrogen atoms are studied. This suggests that methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate could exhibit similar reactivity patterns, affecting its chemical properties and reactions (Dzvinchuk & Lozinskii, 2006).

Mechanism of Action

The mechanism of action of these compounds can vary depending on their applications. For instance, in optical applications, electron-donating groups at certain positions on the fused ring can improve both the absorption and emission behaviors .

Future Directions

The future directions in the study of these compounds could involve the development of new synthetic routes and applications . Moreover, their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs .

properties

IUPAC Name

methyl 2,4-dimethylpyrazolo[1,5-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-11(13(17)18-3)12-15(2)9-6-4-5-7-10(9)16(12)14-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOBODFXLRLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dimethylpyrazolo[1,5-a]benzimidazole-3-carboxylate

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